molecular formula C13H8F3NO B15006677 2,3-difluoro-N-(3-fluorophenyl)benzamide

2,3-difluoro-N-(3-fluorophenyl)benzamide

Cat. No.: B15006677
M. Wt: 251.20 g/mol
InChI Key: HPGGQROOFSAWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H8F3NO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The compound is notable for its three fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N-(3-fluorophenyl)benzamide typically involves the reaction of 2,3-difluoroaniline with 3-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and helps in the formation of the amide bond. The reaction is typically performed under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2,3-Difluoro-N-(3-fluorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-difluoro-N-(3-fluorophenyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-N-(3-fluorophenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms can enhance its stability and binding interactions, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2,3-difluoro-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H8F3NO/c14-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(15)12(10)16/h1-7H,(H,17,18)

InChI Key

HPGGQROOFSAWSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.